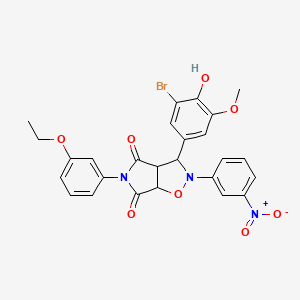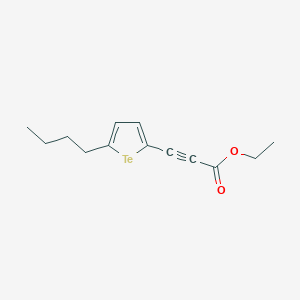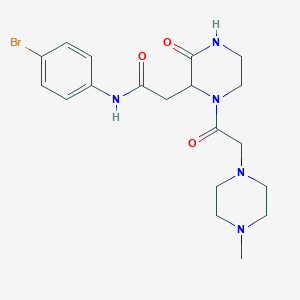
3-(2,4-Difluorophenoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Difluorophenoxy)aniline is an organic compound with the molecular formula C12H9F2NO It is characterized by the presence of a difluorophenoxy group attached to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluorophenoxy)aniline typically involves a multi-step process. One common method is the nucleophilic aromatic substitution reaction, where 2,4-difluorophenol reacts with aniline in the presence of a base such as potassium carbonate in a solvent like xylene. The reaction is usually carried out under heating conditions .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,4-Difluorophenoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the aniline group can be further functionalized.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2,4-Difluorophenoxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(2,4-Difluorophenoxy)aniline involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,4-Difluorophenoxy)aniline
- 3-(2,3-Difluorophenoxy)aniline
- 3-Chloro-2-(2,4-difluorophenoxy)aniline
Uniqueness
3-(2,4-Difluorophenoxy)aniline is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and valuable for specific applications .
Eigenschaften
CAS-Nummer |
919524-36-0 |
|---|---|
Molekularformel |
C12H9F2NO |
Molekulargewicht |
221.20 g/mol |
IUPAC-Name |
3-(2,4-difluorophenoxy)aniline |
InChI |
InChI=1S/C12H9F2NO/c13-8-4-5-12(11(14)6-8)16-10-3-1-2-9(15)7-10/h1-7H,15H2 |
InChI-Schlüssel |
ZOMLINWQGIQUJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(E)-(4-Chlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine](/img/structure/B12639440.png)
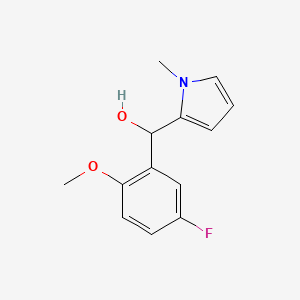
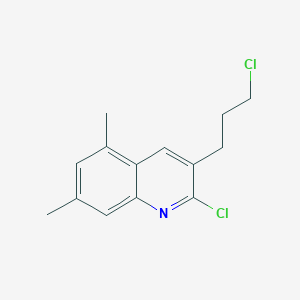
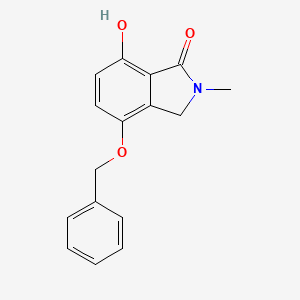


![1-[2,4,6-Tri(propan-2-yl)phenyl]pent-1-en-3-one](/img/structure/B12639452.png)
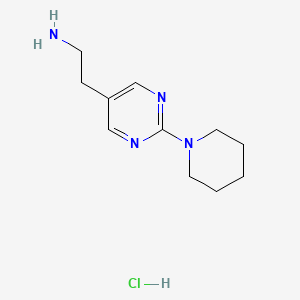
![[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-[[(3S)-2-oxoazepan-3-yl]amino]butanoate](/img/structure/B12639468.png)
![4-({S-benzyl-N-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-L-cysteinyl}amino)butanoic acid](/img/structure/B12639472.png)

